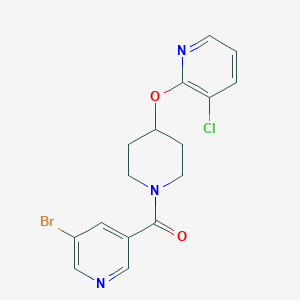

(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

The compound (5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a pyridine-based derivative featuring a methanone core bridged between two heterocyclic systems: a 5-bromopyridin-3-yl group and a 4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl moiety. The bromine and chlorine substituents enhance electronic diversity, while the piperidine ring introduces conformational flexibility, which may improve target binding compared to simpler analogs .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClN3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTDFADYEMLUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory potential against α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus.

Mode of Action

It can be inferred that the compound might interact with its targets, possibly α-glucosidase, to inhibit their function.

Biochemical Pathways

Given its potential inhibitory effect on α-glucosidase, it may affect the carbohydrate digestion pathway, leading to a decrease in postprandial hyperglycemia.

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure consists of a bromopyridine moiety linked to a piperidine unit with a chloropyridine ether substituent. This unique arrangement may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various receptors and enzymes in the body. Notably, studies suggest that it may exhibit selective agonistic activity towards specific G protein-coupled receptors (GPCRs), particularly the D3 dopamine receptor, which is implicated in neuropsychiatric disorders .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Dopamine Receptor Modulation :

- Antibacterial Properties :

- Neuroprotective Effects :

Case Studies

Several studies have explored the effects of related compounds:

- Dopamine Receptor Studies :

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | Inactive |

| 2 | 278 ± 62 | Inactive |

| 3 | 98 ± 21 | >100,000 |

Comparison with Similar Compounds

Structural and Functional Analogues

Key Research Findings

- Electronic Effects: The bromine and chlorine atoms in the target compound create electron-withdrawing effects, stabilizing the methanone carbonyl group and influencing reactivity in nucleophilic substitution reactions .

- Piperidine Advantage : The piperidine ring introduces a basic nitrogen, improving aqueous solubility at physiological pH compared to phenyl-substituted analogs like CAS 59105-50-9. This feature is critical for bioavailability in drug design .

- Steric Considerations : The 4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl group adds steric bulk, which may hinder off-target interactions but could also reduce metabolic stability compared to smaller analogs like CAS 886365-47-5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.